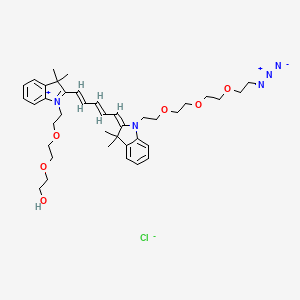

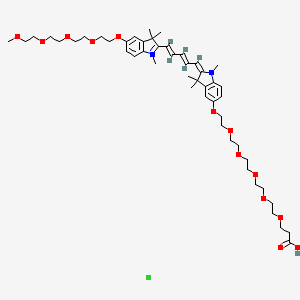

N-methyl-N'-methyl-O-(m-PEG4)-O'-(acid-PEG5)-Cy5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-methyl-N'-methyl-O-(m-PEG4)-O'-(acid-PEG5)-Cy5 is a PEG derivative containing a cyanine dye with excitation/emission maximum 649/667 nm and a free terminal carboxyl acid. Terminal carboxylic acid can react with primary amine groups in the presence of of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydophilic PEG spacer increases solubility in aqueous media.

科学的研究の応用

Synthesis and Modification of Peptides

Research into the synthesis of N-methylated cyclic peptides highlights the role of N-methylation in modulating the physicochemical properties of peptides. This technique, involving the introduction of methyl groups into peptidic amide bonds, enhances pharmacokinetic properties like metabolic stability and membrane permeability. The synthesis of N-methylated cyclic peptides has been detailed, providing insights into their potential applications in drug development and peptide-based medicinal chemistry (Chatterjee, Laufer, & Kessler, 2012).

Development of N-Methylated and N-Alkylated Amines

Research on the synthesis of N-methyl- and N-alkylamines, key components in various life-science molecules, has shown the significance of N-methylation in influencing biological activities. The use of nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts for the synthesis of N-methylated amines is a notable development, suggesting potential applications in pharmaceuticals and biotechnology (Senthamarai et al., 2018).

Pharmacokinetic Improvement of Biologically Active Peptides

Studies on N-methylated α-amino acids and peptides have shown that N-methylation can improve the pharmacokinetic properties of these compounds. This process results in analogues with specific biological activities, such as enzyme inhibitors and receptor antagonists. N-methylated peptides also demonstrate enhanced stability against proteases, improved lipophilicity, and better bioavailability for pharmacological applications (Di Gioia et al., 2016).

Self-Assembly and Solution Properties of Polymers

The self-assembly of poly(ethylene glycol) (PEG) and poly(2-methyl-2-oxazoline) (PMOx) in the presence of poly(amino acid) end-caps has been investigated. This research provides insight into the solution properties of self-assembled nanostructures formed by these polymers, which could have implications for their use in biocompatible and biodegradable applications, such as drug delivery systems (Obeid & Scholz, 2011).

Methylation of DNA and RNA in Biological Systems

Studies have explored the methylation of DNA and RNA in various biological systems, emphasizing the role of N-methylation in genetic and epigenetic regulation. This includes the synthesis and functionalization of N-methylated DNA and RNA, potentially impacting gene expression and regulation in both health and disease contexts (Lawley & Thatcher, 1970; Liu et al., 2013).

特性

分子式 |

C49H73ClN2O13 |

|---|---|

分子量 |

933.57 |

IUPAC名 |

3-[2-[2-[2-[2-[2-[(2E)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,3,3-trimethylindol-5-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride |

InChI |

InChI=1S/C49H72N2O13.ClH/c1-48(2)41-37-39(63-35-33-61-31-29-58-24-23-56-20-19-54-7)13-15-43(41)50(5)45(48)11-9-8-10-12-46-49(3,4)42-38-40(14-16-44(42)51(46)6)64-36-34-62-32-30-60-28-27-59-26-25-57-22-21-55-18-17-47(52)53;/h8-16,37-38H,17-36H2,1-7H3;1H |

InChIキー |

IVWOCBLGGSXMPC-UHFFFAOYSA-N |

SMILES |

CC1(C2=C(C=CC(=C2)OCCOCCOCCOCCOC)[N+](=C1C=CC=CC=C3C(C4=C(N3C)C=CC(=C4)OCCOCCOCCOCCOCCOCCC(=O)O)(C)C)C)C.[Cl-] |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO, DMF, DCM, Water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

N-methyl-N'-methyl-O-(m-PEG4)-O'-(acid-PEG5)-Cy5 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2,5-dimethyl-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoylamino]phenyl]-2-oxo-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-triene-11-carboxamide](/img/structure/B1193230.png)

![5-(benzo[d][1,3]dioxol-5-yl)-N-(3,5-dichlorobenzyl)pyrimidin-4-amine](/img/structure/B1193236.png)

![5H-Imidazo[2,1-a]isoindol-5-one, 9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-1,2,3,9b-tetrahydro-, (9bS)-](/img/structure/B1193237.png)